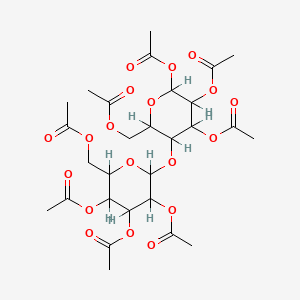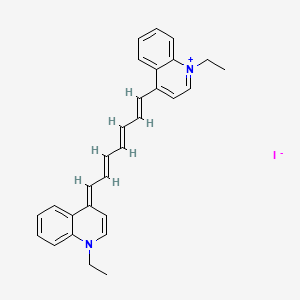
异氰染料
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xenocyanine is a synthetic dye belonging to the cyanine dye family, known for its ability to absorb and emit light in the near-infrared region. This compound has been extensively studied for its applications in various scientific fields, including spectroscopy, photography, and biomedical imaging .
科学研究应用
Xenocyanine has a wide range of applications in scientific research:
Chemistry: Used as a sensitizing dye in various photochemical reactions and as a probe in spectroscopic studies.
Biology: Employed in fluorescence microscopy and imaging techniques to study cellular structures and functions.
Medicine: Utilized in biomedical imaging, particularly in near-infrared fluorescence imaging for detecting tumors and other pathological conditions.
Industry: Applied in the development of infrared-sensitive photographic films and sensors.
准备方法
Synthetic Routes and Reaction Conditions
Xenocyanine can be synthesized through a series of chemical reactions involving the condensation of heterocyclic compounds with polymethine chains. The typical synthetic route involves the reaction of a quaternary ammonium salt with a heterocyclic base, followed by the addition of a polymethine chain . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of xenocyanine involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反应分析
Types of Reactions
Xenocyanine undergoes various chemical reactions, including:
Oxidation: Xenocyanine can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of xenocyanine can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
作用机制
Xenocyanine exerts its effects through its ability to absorb and emit light in the near-infrared region. The compound interacts with specific molecular targets, such as proteins and nucleic acids, through non-covalent interactions. These interactions lead to changes in the photophysical properties of xenocyanine, making it useful as a fluorescent probe in various applications .
相似化合物的比较
Xenocyanine is unique among cyanine dyes due to its broad absorption and emission spectra, high photostability, and strong fluorescence. Similar compounds include:
Indocyanine Green: Used in medical diagnostics but has lower photostability compared to xenocyanine.
Trimethine Cyanine: Known for its use in biophysical studies but has a narrower absorption spectrum.
Heptamethine Cyanine: Exhibits high selectivity for cancer cells but has limitations in terms of photostability.
属性
IUPAC Name |
(4E)-1-ethyl-4-[(2E,4E,6E)-7-(1-ethylquinolin-1-ium-4-yl)hepta-2,4,6-trienylidene]quinoline;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N2.HI/c1-3-30-22-20-24(26-16-10-12-18-28(26)30)14-8-6-5-7-9-15-25-21-23-31(4-2)29-19-13-11-17-27(25)29;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQKIGFQQBCZCS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-90-0 |
Source


|
| Record name | Quinolinium, 1-ethyl-4-[7-(1-ethyl-4(1H)-quinolinylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19764-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is the primary application of xenocyanine highlighted in the research?
A1: The research paper focuses on the use of xenocyanine as a photographic sensitizer for infrared arc spectra []. This suggests its ability to extend the sensitivity of photographic plates into the infrared region, enabling the capture of spectral data beyond the visible range.
Q2: Are there any details about the material compatibility of xenocyanine with photographic plates mentioned in the study?
A2: While the research primarily focuses on the application of xenocyanine for photographing infrared arc spectra, it does not provide specific details regarding its material compatibility with different types of photographic plates []. Further research would be needed to explore potential compatibility issues and optimization strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
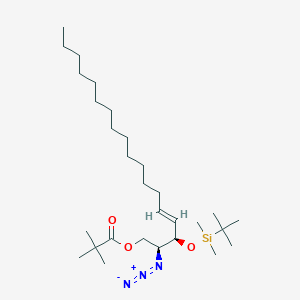
![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)
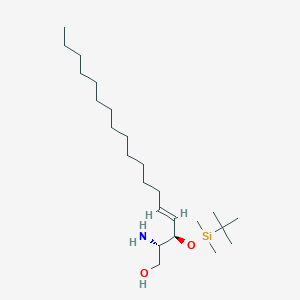
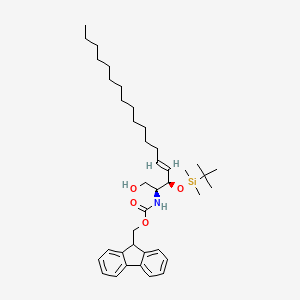
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/new.no-structure.jpg)


![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)
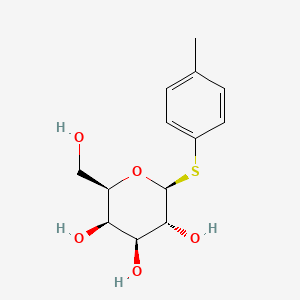
![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)

